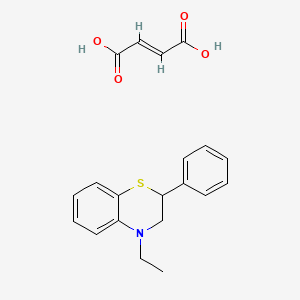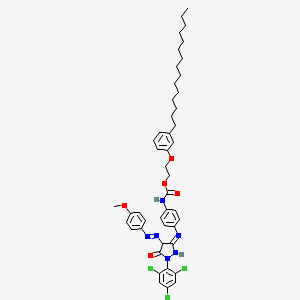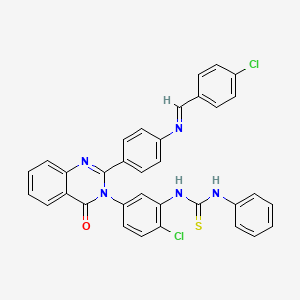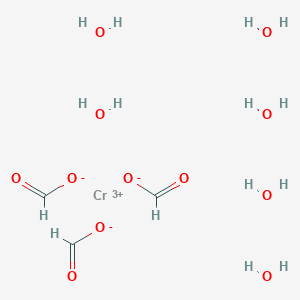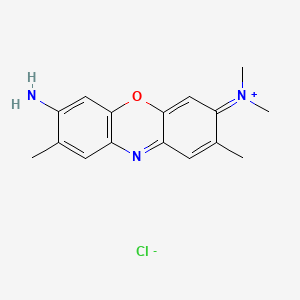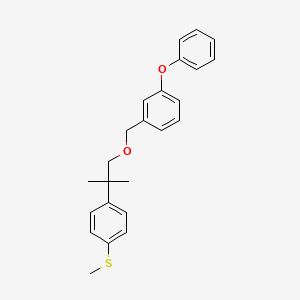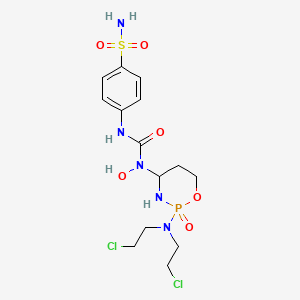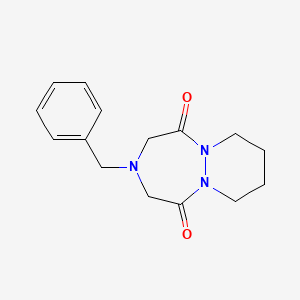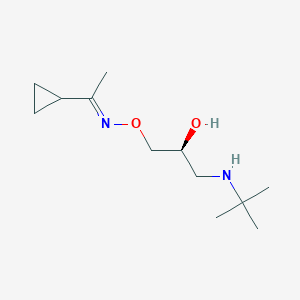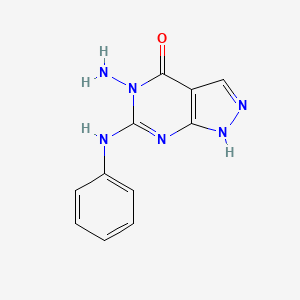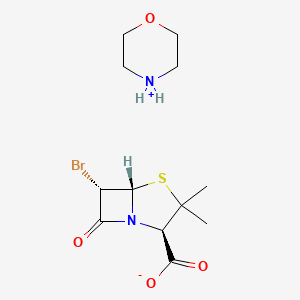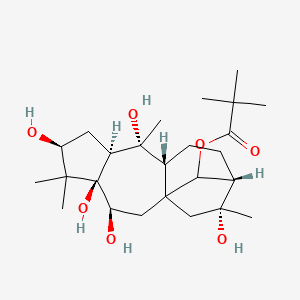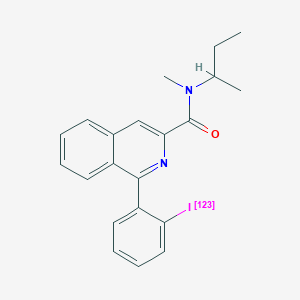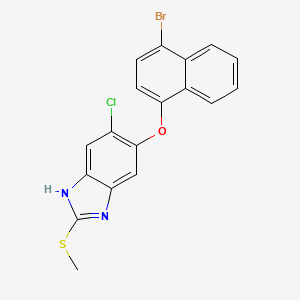
1H-Benzimidazole, 5-((4-bromo-1-naphthalenyl)oxy)-6-chloro-2-(methylthio)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Benzimidazole, 5-((4-bromo-1-naphthalenyl)oxy)-6-chloro-2-(methylthio)- is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. This particular compound features a unique combination of functional groups, including a brominated naphthalene moiety, a chloro substituent, and a methylthio group, which may contribute to its distinct chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Benzimidazole, 5-((4-bromo-1-naphthalenyl)oxy)-6-chloro-2-(methylthio)- typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Benzimidazole Core: This can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of the Brominated Naphthalene Group: This step may involve a nucleophilic substitution reaction where the benzimidazole core is reacted with 4-bromo-1-naphthol in the presence of a base.
Chlorination and Methylthio Substitution: The final steps may include chlorination of the benzimidazole ring and subsequent introduction of the methylthio group through a thiolation reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
1H-Benzimidazole, 5-((4-bromo-1-naphthalenyl)oxy)-6-chloro-2-(methylthio)- can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The brominated naphthalene group can be reduced to a naphthyl group using reducing agents like lithium aluminum hydride.
Substitution: The chloro substituent can be replaced by other nucleophiles (e.g., amines, thiols) under suitable conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group would yield sulfoxides or sulfones, while substitution of the chloro group could yield various substituted benzimidazoles.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving benzimidazole derivatives.
Medicine: Potential use as a pharmaceutical agent due to its unique structural features.
Industry: Possible applications in materials science and catalysis.
Wirkmechanismus
The mechanism of action of 1H-Benzimidazole, 5-((4-bromo-1-naphthalenyl)oxy)-6-chloro-2-(methylthio)- would depend on its specific biological target. Benzimidazole derivatives are known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The presence of the brominated naphthalene and methylthio groups may enhance its binding affinity and specificity for certain molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Benzimidazole: The parent compound with a wide range of biological activities.
5,6-Dichlorobenzimidazole: A similar compound with two chloro substituents.
4-Bromo-1-naphthol: A related compound with a brominated naphthalene group.
Uniqueness
1H-Benzimidazole, 5-((4-bromo-1-naphthalenyl)oxy)-6-chloro-2-(methylthio)- is unique due to the combination of its functional groups, which may confer distinct chemical reactivity and biological activity compared to other benzimidazole derivatives.
Eigenschaften
CAS-Nummer |
174503-68-5 |
|---|---|
Molekularformel |
C18H12BrClN2OS |
Molekulargewicht |
419.7 g/mol |
IUPAC-Name |
5-(4-bromonaphthalen-1-yl)oxy-6-chloro-2-methylsulfanyl-1H-benzimidazole |
InChI |
InChI=1S/C18H12BrClN2OS/c1-24-18-21-14-8-13(20)17(9-15(14)22-18)23-16-7-6-12(19)10-4-2-3-5-11(10)16/h2-9H,1H3,(H,21,22) |
InChI-Schlüssel |
UIKUMCWBHANAEL-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=NC2=CC(=C(C=C2N1)Cl)OC3=CC=C(C4=CC=CC=C43)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


